molecular formula C13H7Br3N2O B3055278 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine CAS No. 637302-92-2

4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B3055278
CAS No.: 637302-92-2
M. Wt: 446.92 g/mol
InChI Key: LQNKPFYDOCONQW-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that features a benzoxazole core substituted with bromine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Amination: The amine group can be introduced through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine (Br2), N-bromosuccinimide (NBS)

    Amination: Ammonia (NH3), primary or secondary amines

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)-1,3-benzoxazole: Lacks the additional bromine atoms and amine group.

    4,6-Dibromo-1,3-benzoxazole: Lacks the 3-bromophenyl substitution.

    2-Phenyl-1,3-benzoxazole: Lacks all bromine substitutions.

Uniqueness

4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine is unique due to the specific arrangement of bromine atoms and the presence of an amine group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br3N2O/c14-7-3-1-2-6(4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNKPFYDOCONQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365376
Record name 4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637302-92-2
Record name 4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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